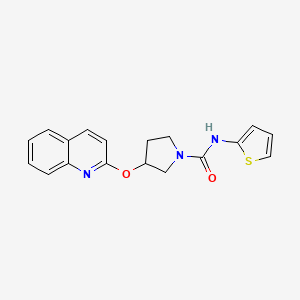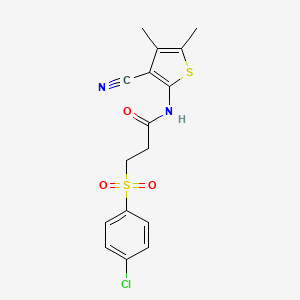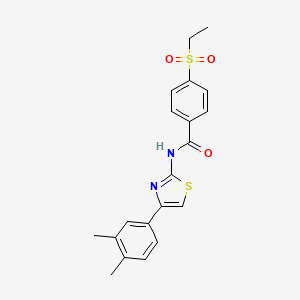
3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as QTPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. QTPC is a pyrrolidine-based compound that has a quinoline and thiophene moiety attached to it. The compound's unique structure has made it an attractive candidate for various scientific studies, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is not fully understood. However, studies suggest that 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide may act as a kinase inhibitor, which means that it may inhibit the activity of enzymes that are involved in various cellular processes. 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide may also interact with DNA and RNA, which may affect gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has various biochemical and physiological effects. 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments include its unique structure, which allows for various modifications and derivatizations. 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide in lab experiments include its potential toxicity and lack of specificity towards certain enzymes.
Future Directions
There are several future directions for the research on 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide. One direction is to study the potential use of 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the potential use of 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its potential side effects.
Synthesis Methods
The synthesis of 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves a multi-step process that requires advanced organic chemistry techniques. The first step involves the synthesis of 2-chloroquinoline, which is then reacted with 2-thiophenecarboxylic acid to form 2-(thiophen-2-yl)quinoline. The next step involves the synthesis of 3-(quinolin-2-yloxy)pyrrolidine, which is then reacted with 2-(thiophen-2-yl)quinoline to form 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide.
Scientific Research Applications
3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has shown promising results in various scientific research fields. In medicinal chemistry, 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential use as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-(quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
3-quinolin-2-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(20-17-6-3-11-24-17)21-10-9-14(12-21)23-16-8-7-13-4-1-2-5-15(13)19-16/h1-8,11,14H,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJEFZUWZKAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3000253.png)


![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)



![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)

![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)
